Piperazine DL-Malate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

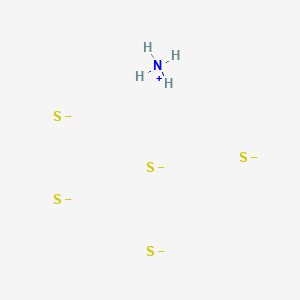

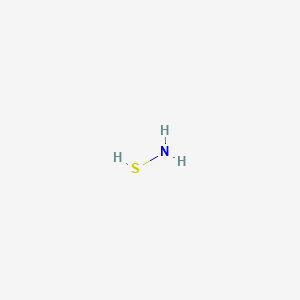

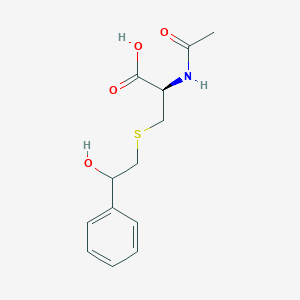

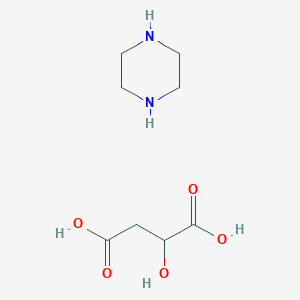

Piperazine DL-Malate (PDM) is an important organic compound that has a wide variety of applications in scientific research. It is a derivative of piperazine, a cyclic amine, and malic acid, a dicarboxylic acid. PDM is used in a variety of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Crystal Structure Analysis :

- The crystal structure of Piperazine-1,4-diium (DL-)hydrogen malate has been characterized by X-ray crystallography. This research provides insights into the molecular structure and bonding characteristics of the compound (Wang, Jin, & JiangPan, 2005).

Drug Design and Therapeutic Applications :

- Piperazine derivatives, including Piperazine DL-Malate, play a crucial role in the design of various therapeutic drugs. These derivatives have been explored for potential applications in treating a range of conditions such as CNS disorders, cancer, and infections (Rathi, Syed, Shin, & Patel, 2016).

Pharmacological Research :

- Research on Piperazine compounds has shown their involvement in the neuromuscular system of parasites such as Ascaris lumbricoides, suggesting a potential application in anthelmintic treatments (Castillo, Morales, & Sanchez, 1963).

Chemical Synthesis and Applications :

- Piperazine derivatives, including this compound, are being explored for their chemical synthesis and diverse applications. This includes their role in the development of flame retardants for cotton fabric (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).

Biological and Chemical Studies :

- Piperazine-based compounds are recognized for their biological activity and are subject to ongoing chemical studies. This includes exploring their binding properties with metal ions and applications in catalysis and metal-organic frameworks (Kant & Maji, 2020).

Drug Discovery and Pharmacokinetic Studies :

- Piperazine scaffolds, such as this compound, are a key focus in drug discovery, particularly for modulating pharmacokinetic and pharmacodynamic properties of drugs (Romanelli, Manetti, Braconi, Dei, Gabellini, & Teodori, 2022).

Mechanism of Action

Target of Action

Piperazine DL-Malate, like other piperazine derivatives, primarily targets the GABA receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, which is why piperazine compounds are often used as anthelmintic agents .

Biochemical Pathways

It is known that piperazine derivatives can have a significant impact on various biochemical pathways due to their widespread presence in drugs and bioactive molecules

Pharmacokinetics

The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .

Result of Action

The primary result of this compound’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is why piperazine compounds, including this compound, are often used as anthelmintic agents .

Safety and Hazards

Future Directions

The biological production of L-malate, an intermediate of the TCA cycle, has been regarded as a promising approach for cost-effective production from low-priced raw materials . The development of new biological approaches using industrially relevant strains and renewable raw materials could overcome the technical challenges involved in cost-efficient L-malate production .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Piperazine DL-Malate are not fully understood. Piperazine, a component of this compound, is known to interact with various enzymes, proteins, and other biomolecules. It acts as a reversible inhibitor of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine (Ach) . AchE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain. Inhibition of AchE massively disturbs the motility of parasites .

Cellular Effects

Piperazine derivatives have been shown to have cytotoxic effects on cancer cells, inducing apoptosis . These effects are likely due to the disruption of normal cellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-known. Piperazine, a component of this compound, is known to exert its effects at the molecular level through various mechanisms. For instance, it acts as a reversible inhibitor of acetylcholinesterase, leading to the disturbance of the motility of parasites .

Temporal Effects in Laboratory Settings

The crystalline salt of this compound has been prepared and characterized by X-ray crystallography , suggesting that it may have stability for use in laboratory settings.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not documented, piperazine salts are generally well-tolerated by animals. In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Malate, a component of this compound, is involved in several metabolic pathways, including the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles .

Subcellular Localization

Understanding the subcellular localization of a protein or compound is key to understanding its function and mechanism .

properties

IUPAC Name |

2-hydroxybutanedioic acid;piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQUENZFJVXCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608257 |

Source

|

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14852-14-3 |

Source

|

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.